Superior Mass Spectrometric Separation from Native Analyte
Cariprazine-d8 provides an 8 Dalton mass shift from native Cariprazine (m/z 427.3 → 435.3 for [M+H]+), compared to the 6 Dalton shift of Cariprazine-d6 . This larger mass difference minimizes isotopic overlap between the internal standard and the analyte's natural abundance M+8 isotope, a critical factor for achieving the low limit of quantification (LLOQ) of 0.05 ng/mL in human plasma as required for sensitive pharmacokinetic studies [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) difference from native Cariprazine [M+H]+ |
|---|---|
| Target Compound Data | +8.063 Da (theoretical monoisotopic mass increase for 8 x 2H replacing 1H) |
| Comparator Or Baseline | Cariprazine-d6: +6.047 Da (theoretical mass increase) |
| Quantified Difference | Cariprazine-d8 provides an additional +2.016 Da mass separation compared to Cariprazine-d6. |
| Conditions | Electrospray ionization (ESI) positive ion mode in a triple quadrupole mass spectrometer; precursor ion selection for multiple reaction monitoring (MRM). |
Why This Matters
The larger mass difference reduces the risk of signal interference from the analyte's isotopic envelope, which is essential for maintaining assay linearity and accuracy at low therapeutic concentrations.
- [1] Mészáros GP, Ágai-Csongor E, Kapás M. Sensitive LC-MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine. J Pharm Biomed Anal. 2008;48(2):388-397. doi:10.1016/j.jpba.2007.12.016. View Source
